molecular formula C27H36F6NOPS B13649836 (R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13649836
M. Wt: 567.6 g/mol
InChI Key: WMGGZUMPBVRMQB-HEKMFECPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of trifluoromethyl groups and a phosphanyl group makes it particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the phosphanyl biphenyl intermediate: This step involves the reaction of 2-bromobiphenyl with di-tert-butylphosphine under palladium-catalyzed conditions.

    Introduction of the trifluoromethyl groups: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

    Coupling with the sulfinamide: The final step involves coupling the intermediate with 2-methylpropane-2-sulfinamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity, while the phosphanyl group can participate in coordination with metal ions. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Di-tert-butylphosphino)biphenyl: A related compound used as a ligand in catalysis.

    2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphanyl-containing compound with similar applications in catalysis.

    1,1’-Bis(di-tert-butylphosphino)ferrocene: A bidentate ligand used in various catalytic processes.

Uniqueness

®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of trifluoromethyl and phosphanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H36F6NOPS

Molecular Weight

567.6 g/mol

IUPAC Name

N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C27H36F6NOPS/c1-23(2,3)36(24(4,5)6)21-13-11-10-12-20(21)22(34-37(35)25(7,8)9)17-14-18(26(28,29)30)16-19(15-17)27(31,32)33/h10-16,22,34H,1-9H3/t22-,37?/m0/s1

InChI Key

WMGGZUMPBVRMQB-HEKMFECPSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.